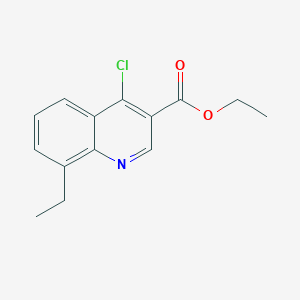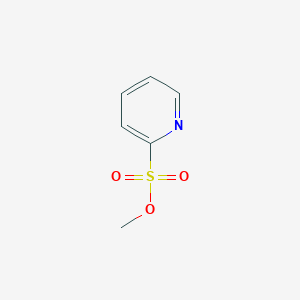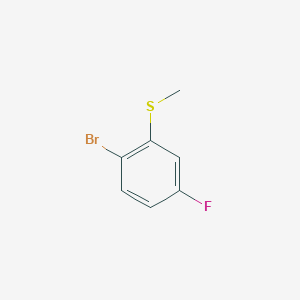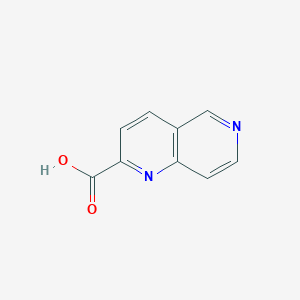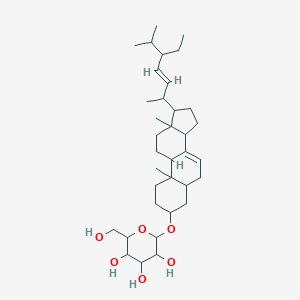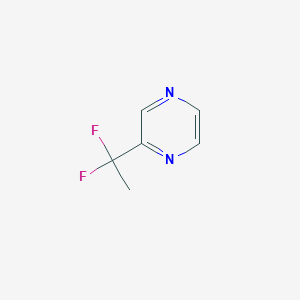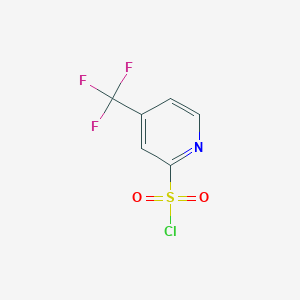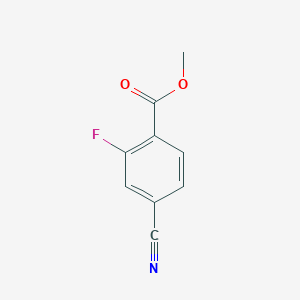
Methyl 4-cyano-2-fluorobenzoate
概述
描述
Methyl 4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . It is a derivative of benzoic acid, characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 2-position on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromo-2-fluorobenzoate with zinc cyanide in the presence of palladium tetrakis(triphenylphosphine) as a catalyst. The reaction is carried out in anhydrous N,N-dimethylformamide at 80°C under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Methyl 4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reagents like hydrogen gas in the presence of a catalyst such as Raney nickel are used.
Major Products Formed
Substitution Reactions: Products include derivatives where the cyano or fluorine groups are replaced by other functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
科学研究应用
Methyl 4-cyano-2-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl 4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the associated metabolic pathways .
相似化合物的比较
Similar Compounds
- Methyl 4-cyano-3-fluorobenzoate
- Methyl 2-cyano-4-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
Uniqueness
Methyl 4-cyano-2-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs .
属性
IUPAC Name |
methyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSFXVSAECXZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570925 | |
| Record name | Methyl 4-cyano-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175596-01-7 | |
| Record name | Methyl 4-cyano-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
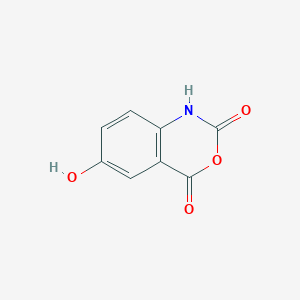
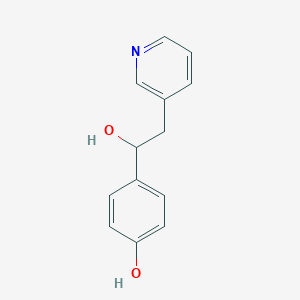
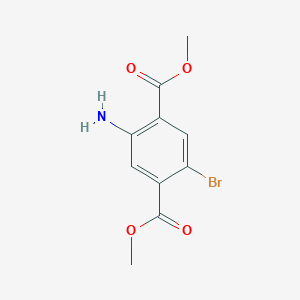
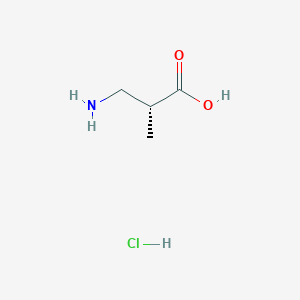
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)
